Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate
Description
Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate (CAS: 905807-66-1) is a quinoline derivative with the molecular formula C₁₈H₁₄ClNO₃ and a molecular weight of 327.76 . It features a benzyloxy group at position 6, a chlorine atom at position 4, and a methyl ester at position 2 of the quinoline ring. This compound is primarily used in research settings for drug discovery and chemical synthesis, with applications in medicinal chemistry due to its structural versatility. It is stored at 2–8°C and exhibits a purity >97.00% .
Properties
IUPAC Name |
methyl 4-chloro-6-phenylmethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)17-10-15(19)14-9-13(7-8-16(14)20-17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINDXDNXWNKULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, 6-hydroxyquinoline can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 6-(benzyloxy)quinoline.
Esterification: Finally, the carboxylate group can be introduced by esterification of the corresponding carboxylic acid derivative using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
- Oxidation can yield benzaldehyde derivatives.
- Reduction can produce alcohols.
- Substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1.1 Inhibition of Prolyl-4-Hydroxylase
One of the primary applications of methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate is its role as an inhibitor of prolyl-4-hydroxylase, an enzyme critical in collagen biosynthesis. Inhibiting this enzyme can lead to reduced collagen deposition, making it a potential treatment for fibrotic diseases such as pulmonary fibrosis, liver fibrosis, and scleroderma. Research indicates that compounds with this inhibitory action can significantly impact the clinical management of these conditions by reducing excessive collagen accumulation in tissues .
1.2 Antifibrotic Activity
Studies have demonstrated that this compound exhibits antifibrotic properties in vivo. For instance, in models of carbon tetrachloride-induced liver fibrosis, this compound showed effective reduction in collagen levels, suggesting its potential utility in treating liver fibrosis . The pharmacological efficacy was evaluated through histological analysis and hydroxyproline determination, confirming the compound's ability to mitigate fibrogenesis.
Structural Modifications and Hybrid Compounds
2.1 Development of Hybrid Molecules
Recent research has focused on the structural hybridization of this compound with other pharmacophores to enhance its biological activity. For example, hybrids combining quinoline derivatives with artemisinin have shown improved antimalarial activity against resistant strains of Plasmodium falciparum. These modifications leverage the unique properties of both compounds to create more potent therapeutic agents .
Table 1: Summary of Hybrid Compounds Derived from this compound
| Hybrid Compound | Target Disease | IC50 (nM) | Reference |
|---|---|---|---|
| Artemisinin-Quinoline Hybrid | Malaria | 3.8 - 9.0 | |
| Quinoline-Chalcone Derivative | Alzheimer's Disease | 0.56 |
Biological Studies and Mechanisms of Action
3.1 Cellular Pathway Analysis
This compound is utilized in various biological assays to study its effects on cellular pathways related to fibrosis and inflammation. Its mechanism involves modulation of signaling pathways that regulate collagen synthesis and degradation, thereby influencing fibrotic processes at the cellular level.
3.2 Potential Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may also exhibit neuroprotective effects, particularly in models of Alzheimer's disease. These compounds are being investigated for their ability to prevent cognitive deficits and anxiety symptoms associated with neurodegeneration .
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The benzyloxy group may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the quinoline core. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects: The chlorine atom at position 4 stabilizes the quinoline ring through electron withdrawal, a feature shared with Methyl 2-chloro-6-methylquinoline-4-carboxylate .
- Biological Activity: Methoxy derivatives (e.g., Methyl 6-methoxy-2-arylquinoline-4-carboxylate) are explicitly designed as P-glycoprotein inhibitors, suggesting that substituent bulk (benzyloxy vs. methoxy) may modulate target binding .
Biological Activity
Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 327.76 g/mol. The presence of the benzyloxy group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, quinoline derivatives are known to inhibit enzymes crucial for bacterial DNA replication, such as DNA gyrase and topoisomerase IV. The benzyloxy moiety may improve binding affinity to these targets, enhancing the compound's efficacy in various biological assays.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit M. tuberculosis H37Rv strain. Two compounds demonstrated MICs similar to first-line drugs, indicating their potential as new therapeutic agents against tuberculosis .
Case Study: Anticancer Activity
The cytotoxicity of derivatives was assessed against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that these compounds inhibited cell growth significantly compared to controls, with selectivity profiles favoring cancer cells over normal cell lines .
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate?
The synthesis typically involves multi-step reactions starting from quinoline derivatives. A common approach includes:
- Step 1 : Functionalization of the quinoline core via chlorination at the 4-position using POCl₃ or other chlorinating agents under reflux conditions .
- Step 2 : Introduction of the benzyloxy group at the 6-position via nucleophilic substitution or coupling reactions, often requiring protective groups (e.g., benzyl bromide in the presence of a base like K₂CO₃) .
- Step 3 : Esterification at the 2-position using methyl chloroformate or methanol under acid catalysis .
Key challenges include regioselectivity and purification, often addressed via column chromatography or recrystallization.
Advanced: How can reaction conditions be optimized for higher yields in the benzyloxy-group installation?
Advanced strategies involve:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to enhance selectivity for the 6-position .
- Ultrasound Assistance : Improved reaction kinetics and reduced side products via ultrasound-mediated synthesis, as demonstrated for structurally similar benzyloxy-containing compounds (e.g., 20–30% reduction in reaction time) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates, with microwave irradiation for rapid heating .
Basic: What spectroscopic techniques are critical for structural confirmation?
Essential techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 343.07 for C₁₈H₁₅ClNO₃) .
Advanced: How can X-ray crystallography resolve ambiguities in substituent positioning?
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry:
- Quinoline Core : Planar structure with bond angles/distances confirming chlorination at C4 and benzyloxy at C6 .
- Packing Analysis : Intermolecular interactions (e.g., π-π stacking, hydrogen bonds) validate steric and electronic effects of substituents .
Example: A related compound, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, showed Cl···O interactions influencing crystal packing .
Basic: What biological activities are associated with this compound’s structural motifs?
The quinoline scaffold is known for:
- Antimicrobial Activity : Enhanced by electron-withdrawing groups (Cl at C4) and lipophilic substituents (benzyloxy at C6) .
- P-Glycoprotein Inhibition : Methoxy/benzyloxy groups in similar compounds modulate efflux pump activity in cancer cells .
- SAR Insights : Substitution at C2 (ester vs. carboxylic acid) affects bioavailability and target binding .
Advanced: How can computational modeling predict binding modes for drug-discovery applications?
- Docking Studies : Use software like AutoDock to simulate interactions with targets (e.g., bacterial topoisomerases or kinase domains).
- DFT Calculations : Assess electronic effects of substituents (e.g., Cl and benzyloxy groups alter HOMO/LUMO levels, influencing reactivity) .
- MD Simulations : Evaluate stability of ligand-target complexes over time, focusing on hydrogen bonds and hydrophobic contacts .
Basic: What purity thresholds and analytical methods are required for pharmacological studies?
- Purity Standards : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Impurity Profiling : LC-MS to detect byproducts (e.g., dechlorinated or debenzylated derivatives) .
- Stability Testing : Accelerated degradation studies under heat/light to assess ester hydrolysis or oxidation .
Advanced: How can contradictory NMR data be resolved for this compound?
Contradictions (e.g., overlapping signals or unexpected shifts) are addressed by:
- 2D NMR : HSQC and HMBC to assign proton-carbon correlations, particularly for crowded regions (e.g., quinoline aromatic protons) .
- Isotopic Labeling : ¹³C-labeled methyl esters to distinguish between ester and ether carbons .
- Comparative Analysis : Benchmark against structurally validated analogs (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate) .
Basic: What are the key storage and handling considerations?
- Storage : Desiccated at –20°C to prevent ester hydrolysis or benzyloxy-group oxidation .
- Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions involving the chloroquinoline core .
Advanced: What strategies mitigate challenges in scaling up synthesis?
- Flow Chemistry : Continuous processing to control exothermic reactions (e.g., chlorination steps) .
- Green Chemistry : Solvent recycling (e.g., acetone in esterification) and catalytic systems to reduce waste .
- Process Analytical Technology (PAT) : Real-time monitoring via IR/Raman spectroscopy to track reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
